7-phenyl-7H-benzo[c]fluorene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32377-10-9 |
|---|---|
Molecular Formula |
C23H16 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
7-phenyl-7H-benzo[c]fluorene |
InChI |
InChI=1S/C23H16/c1-2-9-17(10-3-1)22-19-12-6-7-13-20(19)23-18-11-5-4-8-16(18)14-15-21(22)23/h1-15,22H |
InChI Key |
SBCFYYUPYVNRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)C5=CC=CC=C25 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 7 Phenyl 7h Benzo C Fluorene
Retrosynthetic Analysis and Strategic Disconnections for the Benzo[c]fluorene Skeleton
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For 7-phenyl-7H-benzo[c]fluorene, the primary strategic disconnections focus on the formation of the core polycyclic system and the installation of the C7-phenyl substituent.
Key retrosynthetic disconnections include:
C7-Phenyl Bond (C-C bond): The most evident disconnection is the bond between the fluorene (B118485) core and the phenyl group at the C7 position. This suggests a precursor such as a 7-halo-7H-benzo[c]fluorene, which could be coupled with a phenyl organometallic reagent, or a 7H-benzo[c]fluoren-7-one, which could react with a phenyl nucleophile followed by reduction.
Intramolecular Cyclization (C-C bond): The benzo[c]fluorene skeleton itself can be disconnected through one of the key ring-forming bonds. A common strategy involves an intramolecular cyclization of a suitably substituted biphenyl (B1667301) or naphthalene (B1677914) precursor. For instance, a disconnection of the bond between the 'c' benzo ring and the fluorene core leads to a precursor that can undergo intramolecular arylation.
Annulation Strategies (Multiple C-C bonds): Another approach involves disconnecting the molecule into components that can be assembled through an annulation (ring-forming) reaction. This might involve a [4+2] cycloaddition or a tandem reaction sequence that builds the fused ring system in a single pot. For example, a Lewis acid-catalyzed Prins-type cycloaromatization offers a pathway from enol ether precursors. researchgate.net Modern strategies increasingly utilize C-H activation as a powerful tool for devising new retrosynthetic disconnections, enabling the assembly of complex structures from simpler precursors. sorbonne-universite.fr
These disconnections pave the way for various synthetic strategies, which are elaborated in the subsequent sections.
Multistep Reaction Sequences and Optimization Protocols
Annulation and Cyclization Methodologies for the Benzo[c]fluorene Core
The formation of the tetracyclic benzo[c]fluorene core is the cornerstone of the synthesis. Various methodologies have been developed to construct this fused aromatic system efficiently.
Prins-Type Cycloaromatization: A notable method involves the Lewis acid-catalyzed Prins-type cycloaromatization. This strategy can assemble the benzo[c]fluorene skeleton from accessible enol ether precursors. The reaction is believed to proceed through the generation of an oxonium species, which facilitates the subsequent annulation and aromatization steps. This protocol is advantageous due to its operational simplicity and tolerance to air, allowing for gram-scale synthesis. researchgate.net
Intramolecular Arylation: Palladium-mediated intramolecular arylation has been investigated as a route to benzo[b]fluorenes and the principles are applicable to the benzo[c] isomer. acs.org This involves the cyclization of a precursor containing two aryl moieties linked by a suitable chain, where one aryl group bears a halide or triflate for oxidative addition to the palladium catalyst.
Cycloaddition Reactions: Intramolecular [4+2] cycloaddition reactions of diarylacetylenes have been shown to produce benzo[b]fluorene derivatives and represent a potential, though less direct, route to the benzo[c] scaffold. mjcce.org.mk A one-step synthesis of dicyano-substituted 7H-benzo[c]fluorenes has been developed from tetraaryl cumulenes and DDQ, involving a single-electron transfer, ring closure, and a subsequent [4+2] cycloaddition. researchgate.net
Radical Cyclization: Photochemical conversion of alkynylated chalcones provides a direct route to benzo[b]fluorenes, proceeding through a proposed biradical intermediate. nih.govacs.org While demonstrated for a different isomer, radical-triggered bicyclization strategies represent a modern approach to constructing complex fluorene systems. nih.gov
Stereoselective and Regioselective Introduction of the Phenyl Moiety
Once the benzo[c]fluorene core is available, or as part of a convergent strategy, the phenyl group must be introduced at the C7 position. This step requires high regioselectivity to avoid the formation of other isomers.
One of the most advanced methods for this transformation is the asymmetric rhodium-carbene C(sp²)–H functionalization. In a reported synthesis of (S)-7-phenyl-7H-benzo[c]fluorene, this method was used to achieve both high yield and excellent enantioselectivity. pku.edu.cn The reaction involves the functionalization of a C-H bond, which is a highly atom-economical approach.
Another common strategy involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, or an organolithium reagent with a 7H-benzo[c]fluoren-7-one precursor. This classic nucleophilic addition forms the C7-phenyl bond and generates a tertiary alcohol, which is then reduced to yield the final product. The regioselectivity is ensured by the position of the ketone on the precursor.
Control of Chiral Centers in this compound Synthesis
The C7 carbon in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer is a significant challenge and a key goal for applications in materials science and chiroptical studies.
A highly effective method for achieving enantiocontrol is the use of transient-axial-chirality controlled asymmetric rhodium-carbene C(sp²)–H functionalization. This strategy has been successfully applied to synthesize (S)-7-phenyl-7H-benzo[c]fluorene with 95% yield and 92% enantiomeric excess (ee). pku.edu.cn This cutting-edge method relies on a chiral catalyst to control the stereochemical outcome of the C-H insertion reaction.
Table 1: Enantioselective Synthesis of (S)-7-Phenyl-7H-benzo[c]fluorene
| Parameter | Value | Reference |
|---|---|---|
| Product | (S)-7-Phenyl-7H-benzo[c]fluorene | pku.edu.cn |
| Yield | 95% | pku.edu.cn |
| Enantiomeric Excess (ee) | 92% | pku.edu.cn |
| Melting Point | 133.2-134.6 °C | pku.edu.cn |
| Analytical Method | HPLC (Chiral IB-3 column) | pku.edu.cn |
Catalytic Approaches in this compound Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance under mild conditions. The synthesis of this compound is no exception, with transition metal catalysis playing a pivotal role.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Cross-coupling reactions catalyzed by transition metals, particularly palladium, are fundamental tools for constructing the C-C bonds necessary for the this compound framework.
Suzuki-Miyaura Coupling: This reaction is exceptionally versatile for forming aryl-aryl bonds. researcher.lifebeilstein-journals.org It could be employed to couple phenylboronic acid with a 7-bromo-7H-benzo[c]fluorene precursor. researchgate.net Alternatively, it can be used to build the fluorene skeleton itself, for instance, by coupling a boronic acid-substituted biphenyl with another aryl halide. The reaction is prized for its mild conditions and tolerance of a wide array of functional groups. beilstein-journals.org
Heck Reaction: The Heck reaction couples aryl halides with alkenes. organic-chemistry.org While less direct for the final C7-phenyl bond, it can be instrumental in building the polycyclic core. For example, an intramolecular Heck reaction is a key step in some syntheses of fluorene and indole (B1671886) systems. acs.org Domino Suzuki/Heck coupling reactions have also been developed to create fluorenylidene derivatives in one pot. researchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org It is particularly useful for synthesizing precursors to the benzo[c]fluorene core. For instance, ethynylated precursors for cycloaddition or cyclization reactions can be readily prepared using Sonogashira coupling. researchgate.net While copper(I) is a traditional co-catalyst, copper-free and amine-free conditions have been developed, enhancing the reaction's applicability and green credentials. acs.org
Table 2: Overview of Catalytic Coupling Reactions in Fluorene Synthesis
| Reaction | Catalyst System (Typical) | Bond Formed | Application in Synthesis | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(0) catalyst, Base (e.g., K₂CO₃) | Aryl-Aryl | Introduction of phenyl group; Annulation of aryl rings | researcher.liferesearchgate.net |
| Heck | Pd(0) catalyst, Base (e.g., Et₃N) | Aryl-Vinyl | Intramolecular cyclization to form the core | organic-chemistry.orgacs.org |
| Sonogashira | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | Aryl-Alkynyl | Synthesis of alkynylated precursors for cyclization | organic-chemistry.orglibretexts.org |
Lewis Acid-Mediated Cycloadditions and Rearrangements
Lewis acid catalysis is a powerful tool for constructing complex carbocyclic frameworks, including the benzo[c]fluorene scaffold. These methods often involve cascade reactions where multiple carbon-carbon bonds are formed in a single operation, leading to a significant increase in molecular complexity from simple precursors.
A prominent strategy for the synthesis of benzo[c]fluorenes is the Lewis acid-catalyzed Prins-type cycloaromatization. researchgate.net This reaction typically starts from readily available enol ether precursors and proceeds through the generation of an oxonium species catalyzed by the Lewis acid. This intermediate then triggers subsequent annulation and aromatization steps to form the final polycyclic system. researchgate.net This protocol is noted for being operationally simple, tolerant to air, and free of transition metals, which also facilitates its scalability for gram-scale synthesis. researchgate.net
While many examples focus on the broader class of benzofluorenes, the principles are directly applicable to phenyl-substituted derivatives. For instance, the synthesis of benzo[a]fluorene frameworks has been achieved through a BF₃·OEt₂ promoted intramolecular cascade cycloaromatization of 1,7-ynones. acs.org This process involves the formation of two consecutive C-C bonds and subsequent aromatization under mild conditions. acs.org By selecting appropriately substituted precursors, this methodology could be adapted for the targeted synthesis of this compound.
Another relevant approach involves the acid-catalyzed rearrangement of other polycyclic systems. The treatment of certain PAHs with strong acids like trifluoromethanesulfonic acid can induce a cationic Stone-Wales rearrangement, leading to the formation of different benzofluorene isomers. scispace.com
Table 1: Examples of Lewis Acid-Mediated Synthesis of Benzofluorene Scaffolds
| Catalyst | Precursor Type | Product Scaffold | Key Features | Reference |
| Lewis Acids | Enol ethers | Benzo[c]fluorene | Prins-type cycloaromatization; transition-metal-free; scalable. | researchgate.net |
| BF₃·OEt₂ | 1,7-Ynones | Benzo[a]fluorene | Intramolecular cascade cycloaromatization under mild conditions. | acs.org |
| Trifluoromethanesulfonic acid | Polycyclic Aromatic Hydrocarbons | Benzofluorene | Cationic Stone-Wales rearrangement pathway. | scispace.com |
Organocatalytic and Biocatalytic Strategies
The application of organocatalytic and biocatalytic methods for the synthesis of this compound is an emerging area with significant potential, though specific examples for this exact compound are not yet widely reported in the literature. These strategies are highly valued for their potential to offer high enantioselectivity and reduce the reliance on toxic heavy metals.
Organocatalysis, using small organic molecules to accelerate reactions, could be envisioned in asymmetric variants of the cycloadditions or cyclization reactions used to form the benzofluorene core. For example, chiral Brønsted acids could potentially be employed to control the stereochemistry during acid-catalyzed cyclizations.
Biocatalysis, which utilizes enzymes or whole microorganisms, offers a green and highly selective alternative to traditional chemical synthesis. While direct biocatalytic synthesis of this compound has not been documented, the principles of flow biocatalysis are being applied to the synthesis of other complex active pharmaceutical ingredients and natural compounds. mdpi.com These systems, often using immobilized enzymes in packed-bed reactors, can achieve high efficiency and enantioselectivity. mdpi.com For instance, lipases are commonly used for the kinetic resolution of racemates in continuous flow systems. mdpi.com The future application of engineered enzymes could provide novel pathways to chiral benzofluorene derivatives.
Photochemical and Electrochemical Synthesis Pathways
Photochemical and electrochemical methods provide unique, reagent-free activation modes for synthesizing complex molecules, often under mild conditions.
A recently developed photochemical strategy has demonstrated a new route to substituted benzo[b]fluorenes, which suggests potential applicability for other isomers like benzo[c]fluorene. nih.govacs.org This method involves the direct photochemical conversion of alkyne-bearing chalcones using ultraviolet A (UV-A) light from a high-power LED. nih.govacs.org The reaction is remarkably fast, affording the desired products in as little as five minutes. nih.govacs.org The proposed mechanism proceeds through a diradical species formed by the homolysis of the alkene π bond, followed by a series of cyclizations and a hydrogen atom transfer. acs.org
Table 2: Photochemical Synthesis of Benzo[b]fluorene Derivatives
| Light Source | Substrate | Key Features | Reference |
| UV-A LED (ca. 365 nm) | Alkyne-bearing chalcones | Rapid transformation (5 min); reagent-free; proceeds via a diradical intermediate. | nih.govacs.org |
Electrochemical synthesis represents another frontier. The electrochemical reduction of organic compounds at a cathode can generate reactive intermediates capable of forming new bonds. google.com While specific protocols for this compound are not detailed, electrochemical methods are known for their ability to drive reactions that are otherwise challenging. This approach could potentially be used for reductive cyclization or coupling reactions to build the benzofluorene skeleton, minimizing the use of chemical reducing agents and offering a higher degree of control over the reaction potential.
Continuous Flow Chemistry and Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production requires robust and scalable methods. Continuous flow chemistry has emerged as a powerful technology to achieve this, offering enhanced safety, efficiency, and scalability compared to traditional batch processes.
The photochemical synthesis of benzo[b]fluorenes has been successfully scaled up using a continuous flow reactor. nih.govacs.org This approach not only allows for reproducibility but also grants streamlined access to these important scaffolds in good yields, with one example processing 2.3 grams of substrate with a yield nearly identical to the small-scale reaction. acs.org Flow photochemistry benefits from short light pathlengths and uniform irradiation, often leading to faster and cleaner reactions by continuously removing the product from the irradiated zone. nih.gov
Continuous-flow systems have also been demonstrated for the functionalization of the benzo[c]fluorene scaffold itself. For example, the bromination of 7,7-dimethyl-7H-benzo[c]fluorene in a microfluidic tubular reactor resulted in a 20% increase in yield and a 50% reduction in bromine usage compared to batch methods, highlighting the enhanced mixing and efficiency of flow processes.
Furthermore, Lewis acid-catalyzed methods for synthesizing benzofluorenes have been reported to be suitable for gram-scale synthesis, indicating their potential for scalability even in batch or semi-batch processes. researchgate.netacs.org The combination of advanced catalytic methods with continuous flow technology represents a state-of-the-art approach for the efficient and scalable production of this compound and its derivatives.
Mechanistic Investigations of 7 Phenyl 7h Benzo C Fluorene Formation and Reactivity
Elucidation of Reaction Pathways for Benzo[c]fluorene Annulation
The formation of the benzo[c]fluorene core, a process known as annulation, can be achieved through various synthetic strategies. One prominent method involves transition-metal-catalyzed cyclization reactions. For instance, palladium-catalyzed cascade cyclizations of 5-(2-bromophenyl)pent-3-en-1-ynes have been developed to synthesize benzo[a]fluorene derivatives, a structurally related isomer. acs.orgnih.govacs.org This process involves sequential oxidative addition of a C-Br bond, migratory insertion, C-H activation, and reductive elimination. acs.orgnih.govacs.org While this specific example leads to the benzo[a] isomer, similar principles of metal-catalyzed intramolecular annulation are applicable to the synthesis of the benzo[c]fluorene skeleton.
Another approach is the thermal cyclization of specifically designed precursors. For example, the thermal cyclization of 1-[2-(trimethylsilylethynyl)phenyl]-3-arylpropinones can lead to benzo[b]fluorenones, and in some cases, rearranges to form the benzo[a]fluorenone core. researchgate.net Lewis acid-catalyzed Prins-type cycloaromatization of enol ethers also provides a pathway to various benzofluorene isomers, including benzo[c]fluorene. researchgate.net This method is valued for its operational simplicity and tolerance to air. researchgate.net
Photochemical methods have also emerged as a powerful tool. The direct photochemical conversion of alkynylated chalcones using UV-A light offers a rapid and efficient route to substituted benzo[b]fluorenes. acs.orgnih.gov Mechanistic proposals for this transformation suggest the involvement of a biradical species. researchgate.netacs.orgnih.gov
Furthermore, cascade reactions involving multiple bond-forming events in a single operation provide an efficient route. Rhodium(III)-catalyzed cascade annulations have been successfully employed to create complex polycyclic aromatic systems, demonstrating the versatility of this approach for constructing fused ring systems like that of benzo[c]fluorene. snnu.edu.cn
Detailed Studies on Intermediate Species and Transition States
Understanding the intermediates and transition states in the formation of 7-phenyl-7H-benzo[c]fluorene is key to controlling reaction outcomes. In palladium-catalyzed annulations, key intermediates include Pd-aryl species formed after the initial oxidative addition. acs.orgnih.govacs.org These can then undergo migratory insertion with either an alkene or alkyne moiety within the same molecule, leading to different cyclized intermediates. acs.orgnih.govacs.org For the formation of benzofluorenes, a proposed pathway involves the formation of a naphthalenyl palladium intermediate which then undergoes C-H activation. acs.orgnih.govacs.org Computational studies and the isolation of five-membered rhodacycle intermediates in related Rh(III)-catalyzed reactions support the proposed catalytic cycles. snnu.edu.cn
In thermal and photochemical reactions, the nature of the intermediates is different. For instance, in the photochemical synthesis of benzo[b]fluorenes from alkynylated chalcones, a biradical species is proposed as a key intermediate. researchgate.netacs.orgnih.gov This is supported by experiments where the reaction is inhibited by radical scavengers like TEMPO. acs.org The mechanism is thought to involve the alkyne moiety intercepting an isomerizing enone species, triggering a cascade of rearrangements. acs.orgnih.gov
The stability and reactivity of these intermediates are influenced by various factors, including the substituents present on the reacting molecules. For example, in the methanolysis of (Z)-1-aryl-3-hexen-1,5-diynes, aryl groups with electron-withdrawing groups were found to react faster and give better yields. acs.org
Reactivity Patterns of the Phenyl Substituent and the Fluorene (B118485) Core
The phenyl group itself can undergo typical electrophilic aromatic substitution reactions, though its reactivity might be modified by its connection to the bulky and electron-rich fluorene system. Conversely, the fluorene core can be functionalized through various reactions. For instance, derivatives of benzo[b]fluorene can undergo bromination, nitration, oxidation, and alkylation reactions. acs.orgnih.gov The benzylic position (C7) of the fluorene core is a site of particular interest. For example, aerobic oxidation at this position can lead to the corresponding ketone, 7-phenyl-7H-benzo[c]fluoren-7-one. acs.orgnih.gov
The presence of specific functional groups can direct reactivity. For example, a bromine substituent on the fluorene core facilitates cross-coupling reactions like the Suzuki-Miyaura reaction, which is a powerful tool for creating more complex molecules and polymers. researchgate.net This highlights the utility of functionalized benzo[c]fluorene derivatives as building blocks in materials science.
Influence of Stereochemistry on Reaction Outcomes and Selectivity
When a chiral center is present in the molecule, or when chiral catalysts are used, the stereochemistry of the reactions becomes a critical factor. The synthesis of enantiomerically enriched this compound has been achieved with high yield and enantiomeric excess. pku.edu.cn This is often accomplished using chiral catalysts that can control the spatial arrangement of the reactants during the key bond-forming steps.
For example, asymmetric rhodium-carbene C(sp2)-H functionalization has been controlled by transient axial chirality to produce chiral fluorene derivatives. pku.edu.cn In such reactions, the distortion of the chiral catalyst and the substrate in the transition state, due to strong steric repulsion between aryl rings, plays a crucial role in determining the stereochemical outcome. pku.edu.cn
The stereochemical outcome of reactions can also be influenced by the reaction mechanism. For instance, in C-F bond activation reactions of benzyl (B1604629) fluoride, the use of strong nucleophiles with hydroxyl-based donors leads to an SN2-like mechanism with nearly complete inversion of configuration. beilstein-journals.org In contrast, Friedel-Crafts reactions under different conditions may proceed through a more SN1-like mechanism, resulting in lower enantiomeric excess. beilstein-journals.org These principles can be extended to understand and control the stereoselectivity of reactions involving the this compound scaffold.
Deuterium (B1214612) Labeling and Isotopic Tracing Studies in Mechanistic Analysis
Deuterium labeling is a powerful technique for elucidating reaction mechanisms. By selectively replacing hydrogen atoms with deuterium, chemists can trace the fate of specific atoms throughout a reaction and gain insights into bond-breaking and bond-forming steps. nih.govresearchgate.netacs.org Such studies are invaluable for distinguishing between different possible reaction pathways.
For example, in the photochemical synthesis of benzo[b]fluorenes, deuteration studies have been used to support the proposed mechanism involving a biradical intermediate. researchgate.netacs.orgnih.gov The position of the deuterium atoms in the final product can reveal which C-H bonds are broken and formed during the reaction cascade.
Kinetic isotope effect (KIE) studies, where the reaction rate is compared between a normal substrate and its deuterated analogue, can provide information about the rate-determining step of a reaction. A significant KIE is often observed when a C-H bond is broken in the slowest step of the reaction. acs.org While specific KIE studies on this compound formation are not widely reported in the provided search results, this technique is a standard tool in mechanistic organic chemistry and would be applicable. escholarship.orgresearchgate.net The use of deuterium-labeled compounds is also crucial in metabolic studies to understand how molecules like this compound are processed in biological systems. researchgate.netacs.org
Intramolecular and Intermolecular Interactions Governing Chemical Transformations
The chemical transformations of this compound are governed by a complex interplay of intramolecular and intermolecular interactions. Intramolecularly, the steric and electronic interactions between the phenyl group and the benzo[c]fluorene core influence the molecule's conformation and reactivity. The twisted geometry that can arise from the phenyl substituent can affect the molecule's photophysical properties and its ability to pack in the solid state. vu.lt
Intermolecular interactions, such as π-π stacking, are crucial in the solid state and in solution at high concentrations. These interactions can significantly affect the material's properties, including its fluorescence and charge transport characteristics. escholarship.org For instance, in benzo[c]fluorene derivatives designed for organic light-emitting diodes (OLEDs), suppressing concentration quenching of emission is a key challenge that is addressed by introducing bulky peripheral groups to hinder aggregation. rsc.org The formation of aggregates can increase the threshold for amplified spontaneous emission (ASE) by enhancing light scattering. rsc.org
In the context of chemical reactions, solvent effects also play a critical role. The choice of solvent can influence reaction rates and even the reaction pathway by stabilizing or destabilizing intermediates and transition states. For example, polar aprotic solvents can enhance the rates of certain cross-coupling reactions.
Theoretical and Computational Chemistry Approaches for 7 Phenyl 7h Benzo C Fluorene
Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Theoretical studies employing electronic structure calculations have been pivotal in understanding the fundamental characteristics of 7-phenyl-7H-benzo[c]fluorene and its derivatives. Methods like Density Functional Theory (DFT) and other ab initio approaches are used to model the electronic behavior of these molecules. rsc.org For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been used to study the electronic effects of substituents on related aromatic structures. acs.org
These computational techniques allow for the determination of key electronic parameters. For example, calculations can reveal how electron-withdrawing groups, such as bromine, or electron-donating groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation of the electronic structure is crucial for tailoring the compound's properties for specific applications.
Furthermore, computational studies have explored the bistability of related fluorene (B118485) derivatives, revealing a delicate balance between polar singlet and non-polar triplet states. rsc.org These calculations often require advanced methods, including multireference and coupled-cluster approaches, to accurately capture the complex electronic interactions. rsc.org The insights gained from these electronic structure calculations are foundational to understanding the reactivity and spectroscopic properties of this compound.
Molecular Orbital Analysis and Aromaticity Assessment of the Benzo[c]fluorene System
Molecular orbital (MO) analysis provides a detailed picture of the electron distribution within the this compound framework. A detailed MO analysis of protonated benzo[k]fluoranthenes, a related system, revealed that planar structures exhibit π-aromaticity. researchgate.net In the case of protonated 7-phenylbenzo[k]fluoranthene, the five-membered π-ring is suggested to be nonaromatic, while the other benzenoid rings maintain their aromatic character. researchgate.net
The aromaticity of the benzo[c]fluorene system is a key determinant of its stability and reactivity. The specific fusion pattern of the aromatic rings in the benzo[c]fluorene isomer creates a unique electronic environment. This arrangement distinguishes it from its isomers, benzo[a]fluorene and benzo[b]fluorene, and has been linked to its higher mutagenic activity, which is attributed to specific metabolic activation pathways.
Computational tools are also employed to assess the distribution of positive charge in carbocations derived from benzo[c]fluorene and its analogs. Studies on stable carbocations formed from 7H-benzo[c]fluorene have shown that the positive charge experiences limited delocalization into the aromatic rings. researchgate.net This finding, supported by DFT calculations, is crucial for understanding the behavior of these species in chemical reactions. researchgate.net
Prediction of Spectroscopic Features (e.g., NMR, UV-Vis, CD)
Computational chemistry plays a significant role in predicting and interpreting the spectroscopic features of this compound. Theoretical calculations can provide valuable insights that complement experimental data.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) derived NMR chemical shifts calculated by DFT methods have shown good agreement with experimental values for related carbocations. researchgate.net For instance, in the carbocation of 7-phenylbenzo[k]fluoranthene, the most deshielded 13C signals were predicted and experimentally observed at specific positions, confirming the charge delocalization pattern. researchgate.net
UV-Vis Spectroscopy: The measurement of ion pair acidities for compounds like 7H-benzo[c]fluorene often relies on UV-Vis spectroscopy. nih.gov The technique is essential for determining equilibrium constants, especially when dealing with dilute solutions of air-sensitive organometallic compounds. nih.gov Computational models can aid in interpreting these spectra, for example, by analyzing how the λmax shifts with changes in concentration and aggregation state. nih.gov
Circular Dichroism (CD) Spectroscopy: While specific CD predictions for this compound are not detailed in the provided results, the study of chiral nanostructures derived from related helicenes highlights the importance of chiroptical properties. bohrium.com Computational methods are crucial for understanding and predicting the chiroptical responses of such complex, self-assembled systems. bohrium.com
Computational Modeling of Reactivity and Reaction Pathways
Computational modeling is a powerful tool for investigating the reactivity and reaction mechanisms of this compound. DFT calculations, for example, have been used to determine the most stable protonation sites in related polycyclic aromatic hydrocarbons. researchgate.net In the case of 7-phenylbenzo[k]fluoranthene, calculations indicated that protonation at the C(12) position to form the carbocation was the most energetically favorable outcome. researchgate.net
These models can also elucidate the reaction pathways of complex chemical transformations. For instance, the oxidative cyclo-rearrangement of helicenes to form chiral nanographenes represents a process where computational insights can help understand how the distorted aromatic system is activated and reformed. bohrium.com Similarly, understanding the mechanism of Lewis acid-catalyzed reactions, such as Prins-type cycloaromatization involving the benzo[c]fluorene scaffold, benefits from computational analysis of the reaction intermediates and transition states.
Studies on the reduction of benzo[c]fluorene N-oxides have also utilized computational approaches. Theoretical calculations of N-O dissociation enthalpies have shown excellent agreement with experimental results, providing a deeper understanding of the reduction mechanism mediated by cytochrome P450. researchgate.net
Conformational Analysis and Stereochemical Characterization
The three-dimensional structure and stereochemistry of this compound are critical to its function and interactions. Conformational analysis, often aided by computational methods, helps to understand the spatial arrangement of the phenyl group relative to the fluorene moiety.
For related systems, such as substituted N-vinylcarbazoles, DFT has been employed to study the conformational stereoisomerism of reactive intermediates. nih.gov This type of analysis is crucial for rationalizing experimental observations and designing new molecules with specific stereochemical outcomes. nih.gov Similarly, for new derivatives of benzodiazepines, semi-empirical AM1 programs have been used to determine the most stable conformers. arxiv.org
Experimental data, such as that obtained from HPLC, is used to characterize the stereochemistry of chiral molecules like (S)-7-Phenyl-7H-benzo[c]fluorene. pku.edu.cn The specific rotation and enantiomeric excess are key parameters determined through these analytical techniques. pku.edu.cn
Investigation of Non-Covalent Interactions within Molecular Architectures
Non-covalent interactions play a crucial role in the self-assembly and supramolecular chemistry of molecules like this compound. These interactions, including π-π stacking and van der Waals forces, govern how individual molecules arrange themselves into larger, ordered structures.
The self-assembly of helicene derivatives into novel 1D or 2D chiral nanostructures is a prime example of the importance of intermolecular non-covalent interactions. bohrium.com The stacking forms can be controlled by designing the molecular structure and adjusting experimental conditions, allowing for the fine-tuning of chiroptical properties in the resulting supramolecular architectures. bohrium.com
Computational studies can model these weak interactions to predict the most stable packing arrangements and to understand the relationship between molecular structure and the resulting morphology of the self-assembled material. This knowledge is essential for the development of new materials with tailored optical and electronic properties.
Derivatization Strategies and Functionalization of 7 Phenyl 7h Benzo C Fluorene
Regioselective Functionalization of the Benzo[c]fluorene Skeleton
The functionalization of the benzo[c]fluorene core with precise control over the position of new substituents is a key strategy for developing novel materials. Regioselectivity is often dictated by the inherent reactivity of the aromatic system and can be influenced by the choice of reagents and reaction conditions.
One common approach is electrophilic substitution. For instance, bromination of the benzo[c]fluorene skeleton can be achieved using brominating agents like N-bromosuccinimide (NBS). These reactions often target specific positions due to the electronic nature of the fused ring system. The 9-position, for example, has been identified as a particularly reactive site for electrophilic attack.
Directed metalation is another powerful technique for achieving regioselectivity. The use of organolithium reagents, often in the presence of a directing group, allows for deprotonation at specific C-H bonds, creating a nucleophilic site for subsequent reaction with an electrophile. This method provides access to isomers that may not be obtainable through classical electrophilic substitution. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are also instrumental in the regioselective formation of new carbon-carbon bonds on the fluorene (B118485) framework. These reactions typically involve the coupling of an organoboronic acid with a halogenated benzo[c]fluorene derivative.
Synthetic Modifications at the Phenyl Substituent
Standard aromatic substitution reactions can be applied to the phenyl ring. For example, electrophilic aromatic substitution can introduce a variety of functional groups, such as nitro or halogen groups, at the ortho, meta, or para positions. The directing effects of the benzo[c]fluorene core will influence the regioselectivity of these reactions.
Furthermore, palladium-catalyzed cross-coupling reactions can be employed to attach different aryl or alkyl groups to the phenyl ring, creating more complex and extended π-conjugated systems. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in these transformations.
Introduction of Additional Functional Groups for Diverse Chemical Applications
The introduction of specific functional groups onto the 7-phenyl-7H-benzo[c]fluorene framework is essential for tailoring its properties for applications in materials science and medicinal chemistry.
For applications in organic electronics, such as organic light-emitting diodes (OLEDs), electron-donating or electron-withdrawing groups can be introduced to modulate the HOMO and LUMO energy levels of the molecule. This allows for fine-tuning of the emission color and efficiency of the resulting devices. For example, the introduction of a ketone group at the C7 position can increase polarity and reactivity.
In the context of biological applications, the incorporation of polar functional groups can enhance the solubility and bioavailability of benzo[c]fluorene derivatives. For instance, studies have shown that related compounds may exhibit anticancer properties. The introduction of specific binding moieties or pharmacophores can also be used to target specific biological pathways.
Post-Synthetic Modification Approaches and Late-Stage Functionalization
Post-synthetic modification and late-stage functionalization are increasingly important strategies for rapidly diversifying a lead compound without the need for de novo synthesis. These approaches allow for the introduction of functional groups at a late stage in the synthetic sequence, which can be particularly advantageous for creating libraries of related compounds for structure-activity relationship (
Advanced Analytical and Spectroscopic Characterization Techniques in Research Context
High-Resolution Mass Spectrometry for Mechanistic Elucidation and Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 7-phenyl-7H-benzo[c]fluorene, providing exact mass measurements that confirm its elemental composition with high precision. In synthetic chemistry, HRMS is crucial for verifying the successful formation of the target molecule. For instance, in the asymmetric synthesis of (S)-7-phenyl-7H-benzo[c]fluorene, HRMS is used to confirm the product's identity. nist.gov Analyzing reaction intermediates and byproducts by HRMS also offers deep mechanistic insights into reaction pathways, such as the photoannulation processes that can form benzofluorene scaffolds. nih.govresearchgate.net
Furthermore, mass spectrometry, often coupled with gas chromatography (GC-MS), is vital for analyzing complex mixtures. This is particularly relevant for environmental studies where 7H-benzo[c]fluorene has been identified as a significant DNA adduct-forming component in coal tar. arxiv.org The high sensitivity and resolution of these methods allow for the detection and quantification of the compound in intricate matrices, such as in non-target screening of water samples. researchgate.net The electron ionization mass spectrum of the parent compound, 7H-benzo[c]fluorene, provides a characteristic fragmentation pattern for its identification. acs.org
Table 1: High-Resolution Mass Spectrometry Data for a this compound Derivative This interactive table summarizes the HRMS data for a related compound, providing insight into the precision of the technique.
| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |
|---|---|---|---|---|
| (S)-2-Methyl-9-phenyl-9H-fluorene | C₂₀H₁₇ | 257.1330 | 257.1324 | nist.gov |
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR for Structural Research)
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of this compound in solution. One-dimensional ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the verification of the compound's complex aromatic structure. nist.govgriffith.edu.au
For more complex structural assignments and to resolve overlapping signals in the dense aromatic region of the spectrum, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are employed. griffith.edu.au These methods reveal scalar couplings between protons (COSY) and correlations between protons and carbons (HSQC, HMBC), which are essential for unambiguously assigning all resonances and confirming the connectivity of the fused ring system.
Solid-State NMR (SS-NMR) is a powerful technique for studying polycyclic aromatic hydrocarbons (PAHs) like this compound in the solid state. umass.eduaps.org It provides information on the molecular structure and packing in crystalline or amorphous solids. umass.edu SS-NMR can be used to assess the aromaticity and intermolecular interactions of PAHs within complex matrices, such as in environmental samples of soil or sediment. wikipedia.orgscielo.brscispace.com
Table 2: ¹H and ¹³C NMR Data for (S)-7-phenyl-7H-benzo[c]fluorene This interactive table presents the characteristic NMR chemical shifts for the compound.
| Nucleus | Chemical Shifts (δ, ppm) in CDCl₃ |
|---|---|
| ¹H NMR | 8.88 (d, J = 8.5 Hz, 1H), 8.47 (d, J = 7.8 Hz, 1H), 8.00 (d, J = 8.1 Hz, 1H), 7.82 (d, J = 8.6 Hz, 1H), 7.64 (t, J = 7.1 Hz, 1H), 7.55 (t, J = 7.5 Hz, 1H), 7.42 – 7.26 (comp, 7H), 7.18 (d, J = 8.5 Hz, 1H), 5.37 (s, 1H) |
| ¹³C NMR | 142.1, 140.6, 137.9, 133.0, 132.6, 131.8, 129.4, 129.0, 128.9, 128.5, 128.4, 127.8, 127.5, 127.3, 125.1, 124.0, 121.1, 57.0 |
Source: nist.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation Research
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For chiral molecules like (S)-7-phenyl-7H-benzo[c]fluorene, single-crystal X-ray diffraction can establish the absolute stereochemistry and provide detailed insights into the molecule's conformation. acs.org
While a specific crystallographic study for this compound was not found, this technique has been widely applied to its isomers and derivatives. For example, the structures of various benzo[b]fluorene nih.govresearchgate.net and benzo[c]fluorene derivatives have been confirmed by X-ray analysis. acs.orgrsc.org This technique is crucial for understanding how the phenyl substituent is oriented relative to the fluorene (B118485) backbone and how the molecules pack in the crystal lattice, which influences the material's bulk properties. The melting point of the crystalline solid (S)-7-Phenyl-7H-benzo[c]fluorene has been reported as 133.2-134.6 °C. nist.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chirality Assignment
Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are essential for studying chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule in solution. researchgate.net
The synthesis of enantiomerically enriched (S)-7-phenyl-7H-benzo[c]fluorene makes it an ideal candidate for CD analysis. nist.gov Studies on related chiral polyfluorene derivatives demonstrate that CD spectroscopy is highly sensitive to the helical conformation of the polymer backbone and the formation of aggregates. parksystems.comacs.org For this compound, CD spectra would provide a unique fingerprint corresponding to its specific enantiomeric form. Advanced techniques like electronic circular dichroism (ECD) can be combined with theoretical calculations to correlate the observed spectral features with the molecule's absolute configuration and conformational preferences in solution.
Ultrafast Spectroscopy for Excited State Dynamics
Ultrafast spectroscopy provides critical insights into the photophysical processes that occur in this compound upon photoexcitation. Techniques like time-resolved fluorescence spectroscopy are used to measure the lifetime of the excited states and to study the dynamics of fluorescence decay.
Research on benzo[c]fluorene-cored compounds has revealed that their excited-state relaxation dynamics are key to their performance in applications like light amplification. Studies using time-correlated single-photon counting (TCSPC) have determined the fluorescence decay time constants for various derivatives. Furthermore, femtosecond transient absorption spectroscopy can resolve very fast relaxation processes, on the order of picoseconds, that occur immediately after light absorption. This information is vital for understanding phenomena such as concentration quenching and amplified spontaneous emission (ASE), which are critical for the development of organic laser materials.
Table 3: Excited State Dynamics of Benzo[c]fluorene Derivatives This interactive table summarizes key findings from ultrafast spectroscopy studies on related compounds.
| Compound Type | Technique | Key Findings | Source |
|---|---|---|---|
| Benzo[c]fluorene-cored compounds | Time-Correlated Single Photon Counting (TCSPC) | Dilute solutions exhibited single exponential fluorescence decay with time constants (τ) of 1.1–1.5 ns. | |
| Benzo[c]fluorene with dihexylfluorenyl groups | Amplified Spontaneous Emission (ASE) Measurement | Achieved a low ASE threshold of 900 W cm⁻² in a neat amorphous film, indicating high potential for lasing applications. | |
| Fluorene derivative (FR0) | Time-Resolved Fluorescence Spectroscopy | Relaxation dynamics from multiple close-lying singlet states depend on solvent hydrogen bonding. | |
| Fluorene-BTD derivatives | Femtosecond Transient Absorption Pump-Probe | Revealed fast relaxation processes with characteristic times of ~0.2–3 ps in the excited states. |
Scanning Probe Microscopy for Surface Adsorption and Organization Studies
Scanning Probe Microscopy (SPM), encompassing techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), allows for the direct visualization of molecules adsorbed on surfaces at the atomic or molecular scale. These methods are pivotal for understanding how this compound molecules arrange and interact on a substrate, which is crucial for applications in molecular electronics and nanotechnology.
STM studies on various polycyclic aromatic hydrocarbons (PAHs) and fluorene derivatives on surfaces like Au(111) and graphene have provided detailed insights into their self-assembly into ordered two-dimensional structures. aps.orgscispace.comparksystems.com This technique can reveal how molecule-substrate and molecule-molecule interactions dictate the formation of supramolecular architectures. scispace.com High-resolution STM can even probe the electronic properties of the adsorbed molecules. scispace.com
AFM, particularly in non-contact mode (nc-AFM), can provide sub-molecular resolution images, confirming the chemical structure of reaction products from on-surface synthesis of PAHs. AFM is also used to characterize the morphology and thickness of thin films formed by PAH derivatives. scielo.brresearchgate.net These techniques are instrumental in building a bottom-up understanding of how the molecular properties of this compound translate to the properties of nanoscale materials and devices. umass.edu
Exploration of 7 Phenyl 7h Benzo C Fluorene in Advanced Chemical Systems and Materials Precursors
Role as a Building Block in Complex Organic Frameworks
The 7-phenyl-7H-benzo[c]fluorene scaffold is a fundamental building block in the creation of complex organic structures, particularly for materials with applications in organic electronics. The strategic functionalization of the benzo[c]fluorene core allows for its incorporation into larger, well-defined architectures. For instance, introducing bromine atoms at specific positions, such as C5 or C9, provides reactive sites for cross-coupling reactions like the Suzuki-Miyaura reaction. This chemical handle is instrumental in synthesizing oligomers and polymers where the benzo[c]fluorene unit is a repeating component.
A significant application of its role as a building block is in the synthesis of spiro-compounds. The spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF) framework, created from 7H-benzo[c]fluoren-7-one derivatives, exemplifies the construction of complex, three-dimensional molecules. These spiro-architectures have demonstrated exceptional performance characteristics in organic light-emitting diode (OLED) research. The introduction of phenyl groups, as in this compound, can enhance the π-conjugation and influence the solubility and thermal stability of the resulting frameworks. The versatility of the benzo[c]fluorene scaffold enables the development of a diverse library of derivatives with tailored properties for specific applications in materials science.
Integration into Conjugated Systems for Electronic Communication
The integration of this compound into larger conjugated systems is crucial for facilitating electronic communication between different parts of a molecule or between molecules in a material. The extended π-system of the benzo[c]fluorene core provides a rigid and planar framework that supports efficient intermolecular interactions and charge transport, which are essential properties for organic semiconductors.
When incorporated into a polymer chain or a larger molecule, the benzo[c]fluorene unit can effectively extend the π-conjugation. The phenyl substituent at the C7 position further enhances this conjugation. This extended electronic system is fundamental to the function of organic electronic materials, as it dictates the frontier molecular orbital energies and the efficiency of charge movement. Researchers have successfully synthesized fluorene-based copolymers with bipolar charge-transporting functionalities by incorporating electron-rich and electron-deficient moieties into the polymer backbone, demonstrating the tunability of electronic properties. The ability to modify the electronic characteristics by adding different substituents to the fluorene (B118485) nucleus makes these systems highly adaptable for various optoelectronic applications.
Precursor Chemistry for Novel Polycyclic Aromatic Hydrocarbons
The this compound scaffold serves as a valuable precursor for the synthesis of new and more complex polycyclic aromatic hydrocarbons (PAHs). The inherent reactivity of the benzo[c]fluorene system can be harnessed to build additional rings, leading to larger, often non-planar, aromatic structures with unique properties.
Several synthetic strategies have been developed to expand the benzo[c]fluorene core. These include:
Photochemical Cyclizations: Ultraviolet irradiation can trigger efficient intramolecular cyclization reactions in appropriately substituted benzo[c]fluorene derivatives, providing an atom-efficient route to larger tetracyclic and pentacyclic systems.
Lewis Acid-Catalyzed Reactions: Lewis acids can promote Prins-type cycloaromatization reactions, effectively constructing complex polycyclic frameworks from simpler benzo[c]fluorene starting materials.
Metal-Catalyzed Cross-Coupling: Directed metalation followed by cross-coupling reactions has been employed to synthesize six- and seven-ring PAHs from chrysene (B1668918) derivatives, a strategy that highlights the potential for similar transformations starting from functionalized benzo[c]fluorenes.
These methods allow for the creation of novel PAHs, such as derivatives of benzocyclohepta[1,2-b]fluorene, which is an isomer of the well-known organic semiconductor pentacene. The development of such synthetic routes is crucial for exploring new classes of functional organic materials.
Principles of Self-Assembly in Benzo[c]fluorene Derivatives
The self-assembly of benzo[c]fluorene derivatives into ordered supramolecular structures is governed by non-covalent interactions, primarily π-π stacking. The nearly planar and rigid nature of the fluorene core is highly conducive to these stacking interactions, which play a critical role in the material's solid-state properties.
The extended aromatic surface of this compound facilitates strong intermolecular π-π stacking, leading to the formation of aggregates and, in some cases, highly emissive supramolecular assemblies. This aggregation behavior can be influenced by the nature and position of substituents on the benzo[c]fluorene scaffold. For example, some derivatives exhibit aggregation-induced emission (AIE), where the fluorescence intensity increases upon aggregation due to the restriction of intramolecular motion. In contrast, other derivatives may show aggregation-caused quenching (ACQ). The ability to control the self-assembly process is vital for tailoring the optical and electronic properties of materials for applications in sensors and organic electronics.
Application in Organic Electronics Research (e.g., as a structural component for charge transport, not device performance)
In the field of organic electronics, this compound and its derivatives are primarily investigated for their fundamental role as structural components that facilitate charge transport. The inherent electronic properties of the benzo[c]fluorene core make it a promising candidate for use in organic semiconductors.
The key features contributing to its charge transport capabilities include:
Extended π-Conjugation: The fused aromatic rings provide an extensive network of p-orbitals, which is essential for the
Emerging Research Frontiers and Future Directions for 7 Phenyl 7h Benzo C Fluorene
Integration with Supramolecular Chemistry and Host-Guest Systems
The planar and aromatic nature of the 7-phenyl-7H-benzo[c]fluorene scaffold makes it an excellent candidate for applications in supramolecular chemistry. Its ability to engage in π-π stacking and other non-covalent interactions is being explored for the construction of complex, self-assembled architectures.
In the realm of host-guest chemistry, derivatives of benzo[c]fluorene are showing promise. For instance, spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF) based materials have been successfully synthesized and utilized as host materials in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net These host materials can be doped with guest molecules to tune the emission color and improve device efficiency. For example, doping SBFF-based hosts with specific dopant materials has led to the development of blue OLEDs with high color purity and luminance efficiencies. researchgate.net The unique concave shape of some PAH structures allows them to form complexes with other curved molecules like fullerenes, creating intricate two-component or multi-component supramolecular systems. rsc.org The design of host-guest systems where this compound or its derivatives act as either the host or the guest is a burgeoning area of research. These systems could find applications in molecular recognition, sensing, and the development of novel materials with tailored optical and electronic properties.
Recent research has also focused on modulating the room-temperature phosphorescence (RTP) of host-guest systems. By doping guest luminogens into a host matrix, it is possible to achieve long-lived RTP, a phenomenon with applications in anti-counterfeiting and digital encryption. tju.edu.cn The interactions between the host and guest molecules play a crucial role in determining the photophysical properties of the resulting system. tju.edu.cn
Development of Novel Catalytic Transformations Mediated by Benzo[c]fluorene Scaffolds
The rigid and well-defined structure of the benzo[c]fluorene framework makes it an attractive scaffold for the development of new ligands and catalysts. The strategic functionalization of the this compound core can lead to the creation of chiral ligands for asymmetric catalysis or catalysts with unique reactivity.
Recent advancements have demonstrated the use of Lewis acid-catalyzed Prins-type cycloaromatization to synthesize benzo[c]fluorene and its isomers. researchgate.netresearchgate.net This method provides an efficient and operationally simple route to these complex PAH architectures. researchgate.net Furthermore, palladium-catalyzed annulation reactions have been developed for the preparation of benzo[a]fluorene derivatives, showcasing the versatility of catalytic methods in synthesizing these scaffolds. acs.org The development of photochemical approaches, such as the conversion of alkynylated chalcones to substituted benzo[b]fluorenes, offers a rapid and scalable method for accessing these important structures. nih.gov These synthetic advancements open up possibilities for creating a diverse library of benzo[c]fluorene derivatives that can be screened for catalytic activity in a wide range of organic transformations.
Computational Design and Prediction of Novel Functionalized Derivatives
Computational chemistry is becoming an indispensable tool in the design and prediction of the properties of new functionalized this compound derivatives. tandfonline.com Density functional theory (DFT) and other theoretical methods can be used to model the electronic structure, optical properties, and reactivity of these molecules before their synthesis. researchgate.net
This predictive power allows for the rational design of derivatives with specific, desired characteristics. For example, computational studies can guide the synthesis of new materials for OLEDs by predicting their emission wavelengths and charge transport properties. Theoretical calculations have also been instrumental in understanding the unconventional reaction mechanisms involved in the formation of fluorene-type structures. nih.gov By simulating the effects of different functional groups and substitution patterns, researchers can identify promising candidates for various applications, thereby streamlining the experimental workflow and accelerating the discovery of new functional materials.
Addressing Synthetic Challenges and Sustainability in Complex PAH Synthesis
The synthesis of complex polycyclic aromatic hydrocarbons like this compound often involves multi-step procedures with harsh reaction conditions and the generation of significant chemical waste. nih.gov A key area of future research is the development of more sustainable and efficient synthetic methods.
Recent progress includes the development of photochemical syntheses that utilize light to drive reactions, often in a more atom-economical and environmentally friendly manner. nih.govacs.org Continuous flow chemistry is another promising approach that can improve the safety, reproducibility, and scalability of PAH synthesis. nih.gov Additionally, Lewis acid-catalyzed reactions provide a transition-metal-free alternative for constructing the benzo[c]fluorene core. researchgate.net Overcoming the synthetic challenges associated with these complex molecules is crucial for their widespread application and for minimizing their environmental impact. acs.orgfrontiersin.org
Exploration of Unconventional Reactivities and Bonding Motifs
The unique electronic structure of this compound and its derivatives can give rise to unconventional reactivities and bonding patterns. Research into these novel chemical behaviors can lead to the discovery of new synthetic methodologies and a deeper understanding of chemical bonding.
For example, studies on the gas-phase synthesis of 9H-fluorene have revealed an unconventional reaction pathway involving the reaction of benzyl (B1604629) and phenyl radicals. nih.gov This finding challenges the conventional wisdom that such reactions are initiated through recombination at the radical centers. nih.gov The exploration of such unusual reaction mechanisms can provide fundamental insights into the formation of PAHs in various environments, from combustion processes to the interstellar medium. nih.gov Furthermore, the functionalization of the central sp3-hybridized carbon in related PAHs like olympicene (B12720946) is being investigated, which could lead to new ways of modifying the this compound core. acs.org
Interdisciplinary Research with Theoretical Physics and Materials Science for Fundamental Understanding
A comprehensive understanding of the properties and potential of this compound requires a collaborative, interdisciplinary approach. The integration of experimental chemistry with theoretical physics and materials science is essential for elucidating the fundamental principles that govern the behavior of this molecule.
Ultrafast spectroscopy techniques can be used to probe the excited-state dynamics of fluorene (B118485) derivatives, providing insights into processes like intramolecular charge and energy transfer. niist.res.in These experimental studies, when combined with theoretical modeling, can lead to a more complete picture of the photophysical properties of these materials. Such fundamental knowledge is crucial for the rational design of new materials for applications in organic electronics, such as OLEDs and organic photovoltaics. researchgate.netvu.lt The synergy between different scientific disciplines will be a driving force in unlocking the full potential of this compound and related PAHs.
Q & A
Basic Question: What are the key physical properties of 7-phenyl-7H-benzo[c]fluorene, and how are they experimentally determined?
Answer:
The compound exhibits critical physical parameters, including a molecular weight of 216.28 g/mol (C₁₇H₁₂), a melting point of ~250–252°C, and a logP (octanol/water partition coefficient) of ~5.2, indicating high hydrophobicity . Thermodynamic properties such as enthalpy of vaporization (ΔHvap) and heat capacity (Cpg) are calculated using the Joback and McGowan methods, which rely on group contribution models . Experimental determination involves gas chromatography (GC) for retention indices, differential scanning calorimetry (DSC) for thermal transitions, and UV-Vis spectroscopy for solubility in solvents like cyclohexane .
Basic Question: What spectroscopic and crystallographic methods are recommended for structural characterization?
Answer:
Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming aromatic proton environments and substituent positions. X-ray crystallography, as demonstrated in studies on fluorene derivatives (e.g., spiro compounds), resolves bond lengths, angles, and π-stacking interactions critical for understanding electronic properties . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like carbonyls in oxidized derivatives (e.g., 7-oxo analogs) .
Advanced Question: How can researchers address contradictions in thermodynamic data (e.g., vapor pressure, solubility) reported across databases?
Answer:
Discrepancies often arise from differences in measurement techniques (e.g., static vs. dynamic vapor pressure methods) or computational models (Joback vs. Crippen for logP). To resolve these:
- Cross-validate data using the NIST WebBook (standardized reference) and experimental measurements (e.g., isothermal GC for vapor pressure) .
- Apply QSAR models to predict properties when experimental data are sparse, ensuring alignment with structurally similar PAHs like benzo[k]fluoranthene .
- Report uncertainties explicitly, as seen in Cheméo’s McGowan method documentation .
Advanced Question: What strategies optimize the synthesis of this compound derivatives with high yield?
Answer:
Key approaches include:
- Acid-catalyzed trimerization : Used for cyclization of methoxy-indanone precursors, achieving ~55% yield via optimized temperature (110–130°C) and Brønsted acid catalysts (H₂SO₄) .
- Pd-catalyzed cross-coupling : For aryl-aryl bond formation, as demonstrated in benzo[k]fluoranthene synthesis, using Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) .
- Purification : Use semi-preparative HPLC with cyclohexane/ethyl acetate gradients to isolate isomers (e.g., 3,9-dimethyl vs. 3,9-diethyl derivatives) .
Advanced Question: How should conflicting carcinogenicity data for fluorene derivatives be interpreted?
Answer:
The IARC classifies fluorene as Group 3 (“not classifiable as carcinogenic”) due to inadequate evidence in animal models . However, oxidative metabolites (e.g., 7-oxo derivatives) may exhibit genotoxicity via DNA adduct formation. To reconcile contradictions:
- Conduct Ames tests with metabolic activation (S9 fraction) to assess mutagenicity of specific derivatives .
- Compare in vitro data (e.g., rat hepatocyte DNA repair assays) with in vivo tumorigenicity studies, noting dose-response relationships .
- Prioritize derivatives with electron-withdrawing groups (e.g., nitro- or carbonyl-substituted), which show higher bioactivity .
Advanced Question: What experimental designs are critical for studying environmental persistence and bioaccumulation?
Answer:
- Hydrolysis/photolysis assays : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–9) to simulate environmental degradation .
- Bioaccumulation factor (BAF) : Measure using OECD 305 guidelines with aquatic organisms (e.g., zebrafish), correlating logP with tissue concentrations .
- QSAR modeling : Predict half-lives in soil/water using EPI Suite, validated against GC-MS data from spiked environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
